2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride
Overview
Description
2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride is a chemical compound with significant applications in various fields, including organic synthesis and pharmaceuticals. This compound is known for its unique chemical structure, which allows it to participate in a variety of chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride typically involves the reaction of 2-Chloro-6-methylcarbanilic acid with 2-(dimethylamino)ethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The ester group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products Formed
Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide.
Oxidation: Oxidation of the ester group can yield carboxylic acids.
Reduction: Reduction can produce alcohols.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N,N-dimethylethylamine hydrochloride
- Acetic acid, 2-(dimethylamino)ethyl ester
- 2-Dimethylaminoethyl chloride hydrochloride
Uniqueness
2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and processes. Its ability to form stable hydrochloride salts makes it particularly useful in pharmaceutical applications, where stability and solubility are crucial.
Properties
CAS No. |
20228-96-0 |
---|---|
Molecular Formula |
C12H18Cl2N2O2 |
Molecular Weight |
293.19 g/mol |
IUPAC Name |
2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C12H17ClN2O2.ClH/c1-9-5-4-6-10(13)11(9)14-12(16)17-8-7-15(2)3;/h4-6H,7-8H2,1-3H3,(H,14,16);1H |
InChI Key |
HZKKWJABACSFEU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)OCC[NH+](C)C.[Cl-] |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)OCC[NH+](C)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
K 486; K486; K-486; K 486, CARBANILIC ACID |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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